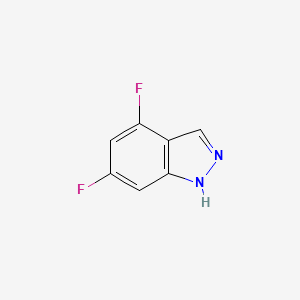

4,6-Difluoro-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBUEIPYSZJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646402 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-26-3 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4,6-Difluoro-1H-Indazole

The construction of the this compound scaffold is primarily achieved through cyclization reactions of appropriately substituted fluorinated precursors. Multi-step strategies are also employed to introduce the desired disubstitution pattern.

Cyclization Reactions Utilizing Fluorinated Precursors

A prevalent method for synthesizing 1H-indazoles involves the reaction of ortho-haloaryl carbonyl compounds with hydrazine (B178648). researchgate.netresearchgate.net In the context of 4,6-Difluoro-3-methyl-1H-indazole, this is accomplished by reacting appropriately fluorinated acetophenones with hydrazine, which can yield the desired product in high purity. researchgate.net Another key strategy is the intramolecular cyclization of arylhydrazones. For instance, polyfluorinated arylhydrazones, synthesized from polyfluorinated arylhydrazines, can undergo intramolecular nucleophilic cyclization to form 3-methyl-1-aryl-1H-indazole derivatives. researchgate.net

The Davis-Beirut reaction provides a pathway to 1H-indazoles through the treatment of 2-nitrobenzaldehydes with primary amines. A variation of this involves the thermal 1,7-electrocyclization of azomethine ylides, formed from the condensation of a 2-nitrobenzaldehyde (B1664092) and an amino acid, to yield a 2-substituted-2H-indazole 1-oxide. thieme-connect.de

Furthermore, a [3+2] annulation approach using arynes and hydrazones has been developed to construct the 1H-indazole skeleton. organic-chemistry.org This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under different conditions to produce a variety of indazole derivatives. organic-chemistry.org

Multi-step Synthesis Strategies for 4,6-Disubstituted 1H-Indazoles

Multi-step syntheses offer a versatile approach to constructing 4,6-disubstituted 1H-indazoles, allowing for the introduction of various functionalities. A documented synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline (B146951) and proceeds through three steps: bromination, ring closure, and deprotection. google.com This method is noted for its mild reaction conditions and high product yield, making it suitable for larger-scale production. google.com

Another strategy involves the functionalization of a pre-formed indazole ring. For example, a series of 4,6-disubstituted-1H-indazole derivatives have been synthesized and explored for their structure-activity relationship as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. nih.gov

Efficiency and Yield Optimization in this compound Synthesis

The efficiency and yield of indazole synthesis are influenced by various factors, including the choice of reagents, reaction conditions, and the nature of the starting materials. In the synthesis of 4,6-difluoro-3-methyl-1H-indazole from a fluorinated acetophenone (B1666503) and hydrazine, a high yield of 98% has been reported. researchgate.net However, competing reactions, such as the formation of hydrazones and azines, can lower the yield in some cases. researchgate.net

To improve yields and avoid side reactions like the Wolf-Kishner reduction, which can occur in direct preparations from aldehydes, O-methyloxime derivatives of benzaldehydes can be utilized. researchgate.net This approach effectively eliminates the competitive reduction to fluorotoluenes. researchgate.net

The table below summarizes various synthetic approaches to substituted indazoles, highlighting the precursors, reagents, and resulting products.

| Precursor | Reagents/Conditions | Product | Reference |

| Fluorinated Acetophenones | Hydrazine | 4,6-Difluoro-3-methyl-1H-indazole | researchgate.net |

| Polyfluorinated Arylhydrazones | K2CO3 in MeCN | 3-Methyl-1-aryl-1H-indazole derivatives | researchgate.net |

| 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | 5-Bromo-4-fluoro-1H-indazole | google.com |

| Arynes and Hydrazones | CsF or KF in THF or MeCN | 1H-Indazoles | organic-chemistry.org |

Regioselectivity in Indazole Ring Formation and Functionalization

Regioselectivity is a critical aspect of indazole chemistry, as direct functionalization of the indazole ring can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org The inherent tautomerism between 1H- and 2H-indazoles further complicates this, with the 1H-tautomer generally being more thermodynamically stable. beilstein-journals.org

Mechanistic Insights into Regioselective Transformations

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions and the substituents on the indazole ring. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation of various C-3 substituted indazoles. nih.gov Theoretical studies using Density Functional Theory (DFT) suggest that a chelation mechanism, where the N2-atom and an oxygen atom of a C-3 substituent coordinate with the Na+ cation, can favor N1-substitution. nih.gov

Conversely, excellent N2-regioselectivity has been observed when C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me are employed. nih.gov DFT calculations have also been used to rationalize the formation of N1- and N2-substituted products in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, suggesting that chelation drives N1-substitution while other non-covalent interactions lead to the N2-product. nih.gov

Influence of Fluorine Atoms on Reaction Outcomes

The presence of fluorine atoms on the indazole ring significantly influences its chemical reactivity and the regioselectivity of subsequent reactions. Fluorine is the most electronegative element and its presence can reduce the basicity and increase the acidity of the indazole ring. nih.gov This electronic effect can modulate the nucleophilicity of the N1 and N2 positions, thereby influencing the outcome of alkylation and other functionalization reactions.

In the context of 4,6-difluoro-3-methyl-1H-indazole, the fluorine atoms are expected to have a notable impact on the electron distribution within the aromatic system. This, in turn, can affect the regioselectivity of reactions such as nitration. researchgate.net The electron-withdrawing nature of fluorine can also enhance the acidity of the N-H proton, potentially facilitating deprotonation and subsequent N-functionalization.

The following table details the regioselective outcomes of N-alkylation under different conditions.

| Indazole Substrate | Reagents/Conditions | Major Product | Reference |

| C-3 Substituted Indazoles | NaH, Alkyl Bromide, THF | N1-Alkylated Indazole | nih.gov |

| C-7 NO2 or CO2Me Substituted Indazoles | NaH, Alkyl Bromide, THF | N2-Alkylated Indazole | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cesium-based conditions | N1-Alkylated Indazole | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Non-chelating conditions | N2-Alkylated Indazole | nih.gov |

Derivatization Strategies for this compound Core

The modification of the this compound scaffold can be systematically approached by targeting the nitrogen atoms of the pyrazole (B372694) ring or the carbon positions of the bicyclic system.

The functionalization of the nitrogen atoms in the indazole ring is a common strategy, with alkylation being a primary method. The reaction of an indazole with an electrophile typically yields a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is influenced by both steric and electronic factors of the indazole ring and the nature of the alkylating agent. nih.govbeilstein-journals.org

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org Consequently, reaction conditions that allow for thermodynamic equilibration often favor the formation of the N1-substituted product. nih.govd-nb.info A common protocol for achieving N1-alkylation involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), followed by the addition of an alkyl halide. nih.govd-nb.info This method has been shown to be highly regioselective for the N1 position across a range of substituted indazoles. nih.govbeilstein-journals.org While kinetic conditions may favor the N2 product, specific methodologies have been developed to ensure high selectivity for N1-alkylation, which is crucial for large-scale manufacturing. rsc.org

Beyond alkylation, N-arylation can be achieved using copper-catalyzed cross-coupling reactions. Methods using copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089) in a solvent like DMF have been effective for the N-arylation of indazoles with aryl halides. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Position | Typical Product |

| N1-Alkylation | NaH, Alkyl Halide, THF | N1 | N1-Alkyl-4,6-difluoro-1H-indazole |

| N1-Arylation | Aryl Halide, CuI, KOH, 1,10-phenanthroline, DMF, 120 °C | N1 | N1-Aryl-4,6-difluoro-1H-indazole |

| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂ | N2 | N2-Alkyl-4,6-difluoro-1H-indazole |

Functionalization of the carbon framework of this compound is key to modulating its electronic and steric properties. The C3 position is of particular interest due to its reactivity.

Direct C-H arylation at the C3 position represents an efficient method for introducing aryl groups. Palladium-catalyzed reactions have been successfully employed for this transformation. One effective system utilizes palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as a ligand in water, which serves as a green solvent. mdpi.com This "on water" methodology allows for the coupling of N-substituted 1H-indazoles with various aryl iodides to regioselectively yield C3-arylated products in moderate to good yields. mdpi.com

Halogenation is another important transformation, providing a handle for further cross-coupling reactions. chim.it The introduction of an iodine atom at the C3 position can be achieved by treating the N-protected indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it

Functionalization at the C7 position can be achieved via electrophilic aromatic substitution, such as nitration. For instance, the nitration of 4,6-difluoro-3-methyl-1H-indazole, although challenging due to the deactivating effects of the fluorine atoms, has been shown to produce the 7-nitro derivative. researchgate.net

| Reaction Type | Reagents and Conditions | Position(s) | Typical Product |

| C3-Arylation | Aryl Iodide, Pd(OAc)₂, PPh₃, K₂CO₃, H₂O, 100 °C | C3 | 3-Aryl-4,6-difluoro-1H-indazole |

| C3-Iodination | I₂, KOH, DMF | C3 | 4,6-Difluoro-3-iodo-1H-indazole |

| C7-Nitration | HNO₃, H₂SO₄ | C7 | 4,6-Difluoro-3-methyl-7-nitro-1H-indazole |

When the this compound core is substituted with a carbaldehyde or carboxylate group, these functional groups can be converted into a wide array of other functionalities. An indazole-3-carbaldehyde is a versatile intermediate. nih.govrsc.org

The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. Conversely, it can be reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

A carboxylate group on the indazole ring can be converted into an amide through a two-step process involving activation to an acyl chloride (e.g., with thionyl chloride, SOCl₂) or using a peptide coupling agent (e.g., HATU), followed by reaction with a primary or secondary amine. Esterification can be readily accomplished by reacting the carboxylic acid with an alcohol under acidic catalysis.

| Starting Moiety | Transformation | Reagents and Conditions | Product Moiety |

| Carbaldehyde | Oxidation | KMnO₄ or PCC | Carboxylic Acid |

| Carbaldehyde | Reduction | NaBH₄, Methanol | Primary Alcohol |

| Carboxylic Acid | Amide Formation | 1. SOCl₂ or HATU 2. R₂NH | Amide |

| Carboxylic Acid | Esterification | R'OH, H⁺ (cat.) | Ester |

Reactivity Studies of this compound and Its Derivatives

The reactivity of the this compound system is governed by the interplay of the electron-donating pyrazole moiety and the strongly electron-withdrawing fluorine substituents on the benzene (B151609) ring.

Electrophilic aromatic substitution on the benzene ring of this compound is generally difficult. The two fluorine atoms are strongly deactivating via their inductive effect, making the benzene ring electron-poor and less susceptible to attack by electrophiles. researchgate.netuci.edu The fused pyrazole ring also acts as a deactivating group towards electrophilic substitution on the carbocyclic ring. researchgate.net

Despite this deactivation, nitration has been reported for a derivative, 4,6-difluoro-3-methyl-1H-indazole. The reaction with a mixture of nitric acid and sulfuric acid leads to substitution at the C7 position, yielding 4,6-difluoro-3-methyl-7-nitro-1H-indazole. researchgate.net The position of substitution is directed by the existing groups on the ring. The formation of the 7-nitro product is expected, as the C5 and C7 positions are the most activated (or least deactivated) sites in the indazole ring system for electrophilic attack. researchgate.net

The reactivity of this compound derivatives in nucleophilic addition and condensation reactions typically involves a carbonyl substituent, such as an aldehyde at the C3 position. 1H-Indazole-3-carboxaldehydes are valuable intermediates that can undergo various transformations. nih.gov

These aldehydes can participate in condensation reactions with active methylene (B1212753) compounds in Knoevenagel condensations or with phosphorus ylides in Wittig reactions to form alkenes. nih.gov They can also react with hydrazine derivatives to form hydrazones or with hydroxylamine (B1172632) to yield oximes.

Furthermore, the N1-H of the indazole ring itself can act as a nucleophile. For example, N-unsubstituted indazoles react with formaldehyde (B43269) in the presence of aqueous acid to afford (1H-indazol-1-yl)methanol derivatives. nih.gov This reaction proceeds via nucleophilic attack of the N1 nitrogen on the protonated formaldehyde. nih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions provide powerful methods for the structural elaboration of the this compound core. Key examples of such transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the introduction of aryl, amino, and alkynyl groups, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. mdpi.com This reaction is widely used to form carbon-carbon bonds. mdpi.com For the functionalization of this compound, a bromo or iodo-substituted derivative, for instance at the C3 position (e.g., 3-bromo-4,6-difluoro-1H-indazole), would serve as the electrophilic partner.

The general reaction scheme involves the reaction of the halo-indazole with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Indazole-X + R-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Indazole-R

(where X = Br, I)

While specific examples for this compound are not prevalent in the cited literature, studies on other indazole derivatives, such as 5-bromoindazoles, have shown that catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a base like potassium carbonate in a solvent such as dimethoxyethane can be effective. libretexts.org Similar conditions could potentially be adapted for the Suzuki-Miyaura coupling of a halogenated this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives. For this compound, this can be applied in two main ways: N-arylation at the N1 position or amination at a carbon position (e.g., C3) if a suitable halo-precursor is available.

The reaction involves treating the indazole (for N-arylation) or a halo-indazole with an aryl halide or an amine, respectively, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. The selection of the ligand is crucial, with bulky, electron-rich phosphines often providing the best results. nih.gov For the N-arylation of indazoles, copper-catalyzed methods (Ullmann condensation) have also been traditionally used. organic-chemistry.org

General Reaction Scheme for Buchwald-Hartwig N-Arylation:

Indazole-H + Ar-X --(Pd catalyst, Ligand, Base)--> Indazole-Ar

(where X = Br, I)

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. washington.edu This method is the most common way to synthesize arylalkynes. washington.edu To apply this to the this compound system, a halogenated derivative, such as 3-iodo-4,6-difluoro-1H-indazole, would be reacted with a terminal alkyne.

Typical conditions involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which can also serve as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne partner. washington.edu

General Reaction Scheme for Sonogashira Coupling:

Indazole-X + H−≡−R --(Pd catalyst, Cu(I) salt, Base)--> Indazole-≡−R

(where X = Br, I)

The successful application of these metal-catalyzed coupling reactions to the this compound scaffold would open avenues to a vast chemical space of novel derivatives with potential applications in various fields of chemical research. Further studies are required to establish optimized conditions for this specific heterocyclic system.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Analysis of ¹H (proton), ¹³C (carbon-13), ¹⁹F (fluorine-19), and ¹⁵N (nitrogen-15) spectra would provide critical information on the electronic environment and connectivity of atoms within the 4,6-Difluoro-1H-indazole molecule. However, specific experimental data including chemical shifts (δ) and coupling constants (J) for this particular compound are not available in the searched scientific literature.

While studies on closely related derivatives, such as 4,6-difluoro-3-methyl-1H-indazole researchgate.net and 3-hydroxy-4,6-difluoro-1H-indazole chemicalbook.com, have been published and include detailed NMR analysis, these data are not directly applicable. The presence of substituents, such as a methyl or hydroxyl group, significantly alters the electronic distribution and, therefore, the NMR spectral parameters of the indazole core. Extrapolating from these derivatives would not meet the standard of scientific accuracy for the specific compound .

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This analysis yields precise information on bond lengths, bond angles, and crystal packing. A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, crucial data such as its space group, unit cell dimensions, and detailed molecular geometry remain undetermined.

Determination of Molecular Conformation and Tautomeric Forms

The conformation of the indazole core is generally planar. In derivatives such as 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, single-crystal X-ray diffraction studies have confirmed a largely planar indazole system. However, the introduction of fluorine atoms at positions 4 and 6 can induce slight distortions in the ring due to their high electronegativity .

A significant aspect of the chemistry of NH-indazoles is their existence in tautomeric forms. Research has shown that 1H-indazoles are generally more thermodynamically stable than their 2H-indazole counterparts nih.gov. For fluorinated indazoles, the tautomeric equilibrium can be influenced by substitution and the physical state. In the solid state, a fascinating example of tautomerism is observed in the co-crystal of 4,6-difluoro-1H,2H-indazolin-3-one and 3-hydroxy-4,6-difluoro-1H-indazole. These two tautomers form a neutral dimer linked by hydrogen bonds, exhibiting a very fast intermolecular double proton transfer in the solid state researchgate.netresearchgate.net. In solution (DMSO-d6), the 3-hydroxy tautomer, 3-hydroxy-4,6-difluoro-1H-indazole, is the clearly observed form .

Studies on related 3-methyl-1H-indazoles have shown that they exist as 1H-tautomers in the solid state researchgate.net. Theoretical calculations using DFT (B3LYP/6-311++G(d,p)) have been instrumental in understanding the energetics and barriers of these proton transfer processes researchgate.netgoogle.com.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of indazole derivatives is significantly influenced by intermolecular interactions, primarily hydrogen bonding and, in the case of fluorinated compounds, halogen bonding. In the solid state, 1H-indazoles often form cyclic dimers through N-H···N hydrogen bonds . For instance, 3-methyl-1H-indazole crystallizes as hydrogen-bonded dimers researchgate.net.

In the case of the 4,6-difluoro-1H,2H-indazolin-3-one/3-hydroxy-4,6-difluoro-1H-indazole dimer, the crystal structure is held together by two strong hydrogen bonds, facilitating the rapid proton transfer between the two tautomeric forms researchgate.net. The fluorine atoms in these structures can also participate in weaker C-H···F interactions, further influencing the crystal packing ossila.com. The analysis of the crystal structure of a derivative, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, reveals intermolecular hydrogen bonding involving the aldehyde group (C=O···H–C interactions) with a distance of 2.68 Å .

Polymorphism Studies of Fluorinated Indazoles

Currently, there are no specific polymorphism studies available in the reviewed literature for this compound. However, polymorphism is a known phenomenon in related heterocyclic compounds and is an area that warrants further investigation for this class of molecules google.com. The potential for different packing arrangements due to the interplay of hydrogen and halogen bonds suggests that polymorphic forms could exist under different crystallization conditions.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-resolution mass spectrometry is a critical tool for the precise mass determination and elemental composition confirmation of novel compounds. For the derivative 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, ESI-MS analysis provided an [M+H]⁺ ion at m/z 197.0624, which confirms its molecular formula as C₉H₇F₂N₂O . The fragmentation pattern of this derivative shows characteristic losses, such as the loss of the aldehyde group ([M+H–CHO]⁺) and subsequent loss of a fluorine atom . While specific HRMS data for the parent this compound is not detailed in the available literature, its expected [M+H]⁺ would be approximately 155.0415 for the molecular formula C₇H₅F₂N₂.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Reference |

| 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde | C₉H₇F₂N₂O | 197.0624 | |

| This compound | C₇H₄F₂N₂ | ~155.0415 (calculated) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For the related compound, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, the FTIR spectrum (KBr) shows characteristic absorption bands at 1685 cm⁻¹ for the C=O stretch of the aldehyde, 1592 cm⁻¹ for the aromatic C=C stretching, 1340 cm⁻¹ for the C–F stretching, and 1265 cm⁻¹ for the N–N stretching vibration .

For the parent this compound, the FTIR spectrum would be expected to show characteristic peaks for the N-H stretch (typically in the range of 3100-3500 cm⁻¹), aromatic C-H stretching, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands. The gas-phase IR spectrum of the parent, unsubstituted indazole has been completely assigned and shows characteristic bands for these vibrations .

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in understanding the fundamental electronic and structural properties of 4,6-Difluoro-1H-indazole and its derivatives. These theoretical methods provide a framework for predicting molecular behavior and reactivity.

The electronic properties of indazole derivatives, including fluorinated analogues, have been explored using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller energy gap suggests higher reactivity and polarizability. nih.gov

For instance, studies on various indazole derivatives have shown that the HOMO and LUMO energy levels, and consequently the energy gap, can be calculated to predict their reactivity. dergipark.org.trresearchgate.net While specific values for this compound are not detailed in the provided results, the general methodology involves using DFT methods like B3LYP with basis sets such as 6-31G++(d,p) to determine these parameters. dergipark.org.trresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. scirp.org

Table 1: Representative DFT-Calculated Electronic Properties of Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-fluoro-1H-indazole | Data not available | Data not available | Data not available |

| Indazole Derivative 8u | -6.8823 | -2.45457 | 4.42773 |

| Indazole Derivative 8x | -6.67332 | -2.42568 | 4.24764 |

| Indazole Derivative 8z | -6.4638 | -2.77776 | 3.68604 |

Note: The data in this table is for representative indazole derivatives and not specifically for this compound. The values are sourced from a study on various indazole derivatives. nih.gov

Quantum chemical calculations also allow for the determination of global reactivity descriptors such as chemical hardness (η), softness (σ), and electrophilicity (ω). dergipark.org.trresearchgate.net Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution, while softness is the reciprocal of hardness. irjweb.com A harder molecule has a larger HOMO-LUMO gap, indicating lower reactivity. nih.gov

Electrophilicity provides a measure of a molecule's ability to accept electrons. researchgate.net These parameters are calculated using the energies of the HOMO and LUMO and are valuable in predicting how a molecule will interact with other chemical species. arxiv.org For example, a molecule with a high electrophilicity index is considered a good electron acceptor. dergipark.org.tr

Table 2: Calculated Molecular Reactivity Parameters for a Representative Organic Molecule

| Parameter | Value | Unit |

| Chemical Hardness (η) | 0.04 | eV |

| Chemical Potential (μ) | -0.22 | eV |

| Electrophilicity Index (ω) | 0.58 | eV |

| Chemical Softness (S) | 11.55 | eV-1 |

Note: This data is from a study on a different organic molecule and serves as an illustrative example of the types of parameters calculated. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. nih.govresearchgate.net DFT methods are employed to find the minimum energy conformation of this compound. scirp.org Following optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared spectrum. nih.govmdpi.com This analysis is crucial for characterizing the molecule and comparing theoretical data with experimental spectroscopic results. nih.gov The choice of DFT functional and basis set, such as B3LYP/6-31G(d,p), can influence the accuracy of these predictions. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

In silico molecular docking studies have been performed on various indazole derivatives to model their interactions with protein targets. nih.govamazonaws.com These studies help in visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For instance, a study on 1H-indazole derivatives as anti-inflammatory agents involved docking with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The process involves preparing the ligand and protein structures, defining a binding site (grid box), and using docking software like AutoDock Vina to predict the binding conformation. nih.govamazonaws.com

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the protein. nih.gov Lower binding energies typically suggest a more stable complex. Studies on indazole derivatives have reported binding energies against various protein targets. researchgate.net For example, a compound containing a difluorophenyl group showed a significant binding result of -9.11 kcal/mol when docked with the COX-2 enzyme. researchgate.net These predictions, combined with the characterization of the active site, provide valuable information for the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing critical information on their stability, conformational preferences, and interactions within a dynamic biological environment.

MD simulations are pivotal in assessing the stability of this compound-based ligands within the active sites of protein targets. nih.gov Studies on various indazole derivatives, including those with structural similarities, have demonstrated that these simulations can predict the durability of the ligand-protein complex. researchgate.net For instance, in investigations of indazole derivatives as inhibitors of enzymes like Hypoxia-inducible factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2), MD simulations are used to monitor the ligand's binding pose over time. nih.govresearchgate.net A stable interaction is often characterized by a low root-mean-square deviation (RMSD) of the ligand's atomic positions, indicating that it remains securely bound in its initial, docked conformation. The analysis of root-mean-square fluctuation (RMSF) for both the ligand and protein residues can further reveal which parts of the complex are flexible or rigid, highlighting key stabilizing interactions. researchgate.net Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations are frequently coupled with MD trajectories to estimate the binding free energy, providing a quantitative measure of ligand affinity. researchgate.net For example, a study on 1H-indazole analogs targeting the COX-2 enzyme (PDB ID: 3NT1) used MD simulations to confirm the stable binding of the lead compounds within the enzyme's active site. researchgate.net

The conformational landscape of a molecule is crucial for its biological activity. MD simulations allow for the exploration of the accessible conformations of this compound derivatives in solution or when bound to a receptor. These simulations can reveal the energetically favorable spatial arrangements of substituents and the flexibility of the molecule. This information is vital for structure-based drug design, where the ligand's conformation must be complementary to the topology of the target's binding pocket. nih.gov Computational analyses of conformational ensembles can rationalize the structure-activity relationships (SAR) observed in a series of compounds, explaining why certain substitution patterns lead to higher potency. nih.gov

Tautomeric Equilibrium Analysis (1H- and 2H-Indazole)

Indazole and its derivatives can exist in two primary annular tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on one of the two nitrogen atoms significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its biological function. nih.govnih.gov

For the parent indazole molecule, extensive experimental and theoretical studies have unequivocally established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.com Quantum chemical calculations, such as those at the MP2/6-31G** level of theory, have quantified this energy difference. rsc.orgresearchgate.net The 1H-indazole tautomer is reported to be more stable by approximately 3.6 to 4.1 kcal/mol. rsc.orgresearchgate.net This preference is attributed to greater aromaticity in the 1H form. rsc.org This inherent stability means that in most conditions, the 1H-tautomer is the predominant species. nih.gov

| Computational Method | Energy Difference (kcal/mol) | Reference |

|---|---|---|

| MP2/6-31G | 3.6 | researchgate.net |

| MP2-6-31G (with thermal/entropy corrections) | 4.1 | rsc.org |

| B3LYP/6-311++G(d,p) | 4.8 (20 kJ/mol) | nih.gov |

The presence of two strongly electron-withdrawing fluorine atoms at the 4- and 6-positions of the indazole ring is expected to significantly modulate the electronic structure, but the fundamental preference for the 1H-tautomer is generally maintained. Fluorine substitution can influence the acidity of the N-H proton and the basicity of the nitrogen lone pairs. However, theoretical studies on substituted indazoles suggest that while substituents can alter the energy gap between the 1H and 2H forms, a reversal of stability is uncommon unless specific intramolecular hydrogen bonding interactions favor the 2H form. researchgate.net The electron-withdrawing nature of fluorine generally leads to a slight increase in the stability of both tautomers, with a negligible impact on the relative energy difference. nih.gov In the case of this compound, the 1H tautomer remains the more stable and predominant form.

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving indazole derivatives. nih.govresearchgate.net These methods allow researchers to map out the entire reaction pathway, identifying intermediates, transition states, and calculating activation energies. For example, theoretical studies have been conducted on the reaction of N-unsubstituted indazoles with formaldehyde (B43269). nih.govresearchgate.net Calculations at the B3LYP/6-311++G(d,p) level were used to provide a sound basis for the experimental observation that the reaction yields N1-substituted products. nih.gov By modeling the reaction in both neutral and acidic conditions, researchers can determine the most likely pathway. Such studies have shown that while the 1H-tautomer is the most stable reactant, the reaction mechanism can proceed through the less stable, but more reactive, 2H-tautomer, in accordance with the Curtin-Hammett principle. nih.govresearchgate.net These computational investigations are crucial for optimizing reaction conditions and predicting the regioselectivity of synthetic transformations. researchgate.netcolab.ws

Pharmacological and Biological Activity Profiling

Anticancer Research Applications

The indazole nucleus is a recognized pharmacophore in the design of kinase inhibitors, with several approved anticancer drugs, such as axitinib (B1684631) and pazopanib, featuring this core structure. acs.org Derivatives of 4,6-difluoro-1H-indazole, in particular, have been the subject of intensive research due to their potential to inhibit a range of biological targets implicated in cancer.

Inhibition of Cancer Cell Proliferation and Viability

Derivatives of 4,6-disubstituted-1H-indazole have demonstrated direct tumoricidal effects. In a study focused on developing dual inhibitors for immune checkpoints, a series of nitro-aryl 1H-indazole derivatives were synthesized. nih.gov Within this series, certain compounds exhibited significant cytotoxic activity against a panel of six tumor cell lines. nih.gov For instance, compound HT-28, a 4,6-disubstituted-1H-indazole-4-amine derivative, showed notable tumoricidal effects. nih.gov This highlights the potential of the substituted indazole scaffold to not only modulate the tumor microenvironment but also directly inhibit the growth of cancer cells.

Another study on 1H-indazole derivatives showed that compound 6o had a promising inhibitory effect on the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) of 5.15 µM. nih.gov This compound also displayed selectivity, being less toxic to normal cells. nih.gov The antiproliferative activity of indazole derivatives is a key attribute in their development as anticancer agents.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The fibroblast growth factor receptor (FGFR) signaling pathway is a critical driver in various cancers, and its inhibition is a promising therapeutic strategy. nih.gov A series of 1H-indazole derivatives have been designed as irreversible inhibitors of FGFR4, a key driver in hepatocellular carcinoma (HCC). nih.gov

One of the most potent compounds from this series, compound 27i , demonstrated a remarkable IC50 of 2.4 nM against FGFR4. nih.gov This compound also showed significant activity against cell lines expressing wild-type FGFR4 (huh7, IC50 = 21 nM) and gatekeeper mutations that confer resistance (BaF3/ETV6-FGFR4-V550L, IC50 = 2.5 nM and BaF3/ETV6-FGFR4-N535K, IC50 = 171 nM). nih.gov Furthermore, compound 27i exhibited potent antitumor effects in a Huh7 xenograft mouse model. nih.gov

Table 1: Inhibitory Activity of Indazole Derivative 27i against FGFR4

| Target | IC50 (nM) |

|---|---|

| FGFR4 (enzymatic) | 2.4 |

| huh7 (cellular, WT) | 21 |

| BaF3/ETV6-FGFR4-V550L (cellular, mutant) | 2.5 |

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase is another important target in oncology due to its role in tumor growth and metastasis. nih.gov Researchers have designed and synthesized a series of indazole derivatives as novel c-Met inhibitors. In one such study, compound 4d emerged as the most active against c-Met, with an IC50 value of 0.17 μM in a biochemical assay and 5.45 μM in a cell-based assay. nih.gov Molecular docking studies supported these findings, elucidating the binding mechanism of these indazole derivatives to the c-Met kinase domain. nih.gov

Activity against Bcr-Abl Wild Type and Mutant (T315I)

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). nih.gov While tyrosine kinase inhibitors (TKIs) are effective, resistance, particularly due to the T315I "gatekeeper" mutation, remains a major clinical challenge. nih.gov To address this, a diarylamide 3-aminoindazole derivative, AKE-72 (5) , was developed as a potent pan-Bcr-Abl inhibitor. nih.gov

AKE-72 demonstrated exceptional potency, with IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the resistant T315I mutant. nih.gov It also effectively inhibited the proliferation of the K-562 leukemia cell line and Ba/F3 cells expressing both native and T315I-mutated Bcr-Abl. nih.gov

Table 2: Inhibitory Potency of AKE-72 against Bcr-Abl

| Target | IC50 (nM) |

|---|---|

| Bcr-Abl WT | < 0.5 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in several cancer types. nih.gov Indazole-based compounds have been investigated as EGFR inhibitors. One study, using structure-guided design, developed a series of 1H-indazole derivatives targeting EGFR. nih.gov Compound 109 from this series showed potent activity against both the EGFR T790M resistance mutation (IC50 = 5.3 nM) and the wild-type EGFR kinase (IC50 = 8.3 nM). nih.gov The development of such potent indazole-based EGFR inhibitors underscores the versatility of this scaffold in targeting clinically relevant mutations. nih.govresearchgate.net

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme overexpressed in many cancers. nih.govbohrium.com Its inhibition can restore T-cell-mediated antitumor immunity. nih.gov The 4,6-disubstituted-1H-indazole scaffold has proven to be a valuable template for potent IDO1 inhibitors. nih.govnih.govbohrium.com

In one study, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for IDO1 and tryptophan 2,3-dioxygenase (TDO) inhibitory activity. nih.govbohrium.com Compound 35 was identified as a potent dual inhibitor, with an IC50 of 0.74 μM for IDO1 in an enzymatic assay and 1.37 μM in a cellular assay. nih.govbohrium.com Another series of 4,6-disubstituted-1H-indazole-4-amine derivatives yielded compound HT-37 , which also showed dual inhibitory activity against IDO1 (IC50 = 0.91 μM) and TDO (IC50 = 0.46 μM). nih.gov Furthermore, compound HT-28 from the same series demonstrated nanomolar potency against TDO and significant tumoricidal effects. nih.gov

The structure-activity relationship analysis revealed that substitutions at both the C4 and C6 positions of the 1H-indazole ring are critical for IDO1 inhibitory activity, with the 1H-indazole motif itself playing a key role in binding to the heme cofactor of the enzyme. nih.gov

Table 3: Inhibitory Activity of Indazole Derivatives against IDO1/TDO

| Compound | Target | IC50 (µM) |

|---|---|---|

| 35 | IDO1 (enzymatic) | 0.74 |

| 35 | IDO1 (cellular) | 1.37 |

| 35 | TDO (enzymatic) | 2.93 |

| HT-37 | IDO1 (enzymatic) | 0.91 |

| HT-37 | TDO (enzymatic) | 0.46 |

| HT-28 | TDO (enzymatic) | 0.62 |

| HT-30 | TDO (enzymatic) | 0.17 |

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

While direct studies on this compound as an MmpL3 inhibitor are not prominently documented, research into structurally similar compounds provides critical insights. The MmpL3 transporter is essential for the export of trehalose (B1683222) monomycolates (TMM) across the mycobacterial inner membrane, a crucial step in the formation of the outer membrane. acs.orgresearchgate.net Its inhibition is a key strategy in the development of new antitubercular agents.

Research into indole-2-carboxamides, a class of potent MmpL3 inhibitors, has highlighted the importance of specific substitutions on the heterocyclic ring. In an effort to improve metabolic stability and lipophilicity, methyl groups at the 4 and 6 positions were replaced with halogens. nih.gov A derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide , which features a 4,6-difluoro substituted indole (B1671886) core, demonstrated exceptional activity. nih.govjohnshopkins.edu This compound was potent against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govjohnshopkins.edu Although this compound is an indole rather than an indazole, the findings underscore the potential therapeutic benefit of the 4,6-difluoro substitution pattern in targeting mycobacterial membrane proteins. nih.govnih.gov

Table 1: Activity of a 4,6-Difluoroindole MmpL3 Inhibitor

| Compound Name | Target | Organism | Activity |

|---|

General Anti-Tumor Activity Spectrum

The indazole nucleus is a recognized scaffold in the design of anti-cancer agents. nih.govnih.gov Derivatives of 4,6-disubstituted-1H-indazoles have been investigated for their potential in cancer therapy, including through immunomodulatory mechanisms.

A study on 4,6-disubstituted-1H-indazole-4-amine derivatives revealed their function as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1), which are significant tumor immune checkpoints. nih.gov Inhibition of these enzymes can activate a T-cell-mediated antitumor immune response. nih.gov Structure-activity relationship (SAR) analysis showed that substituents at the C-6 position of the 1H-indazole ring were critical in modulating the activity and selectivity for IDO1/TDO. nih.gov For instance, the derivative HT-28 showed a significant tumoricidal effect across six different tumor cell lines. nih.gov

Furthermore, the importance of fluorine substitution has been noted in other indazole series. In a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine atom was found to be crucial for their antitumor activity. nih.gov Another study identified N-(4-fluorobenzyl)-1H-indazol-6-amine as having potent anti-proliferative effects in human colorectal cancer cells (HCT116) with an IC50 value of 14.3 µM, while showing no cytotoxicity in normal lung fibroblast cells. researchgate.net

Table 2: Anti-Tumor Activity of Select Indazole Derivatives

| Compound Series/Name | Mechanism/Target | Cell Line | Activity (IC50) |

|---|---|---|---|

| HT-28 (A 4,6-disubstituted-1H-indazole) | TDO Inhibition / Tumoricidal | 6 tumor cell lines | Significant tumoricidal effect nih.gov |

| HT-30 (A 4,6-disubstituted-1H-indazole) | TDO Inhibition | - | 0.17 µM nih.gov |

| HT-37 (A 4,6-disubstituted-1H-indazole) | IDO1/TDO Dual Inhibition | - | IDO1: 0.91 µM, TDO: 0.46 µM nih.gov |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Anti-proliferative | HCT116 | 14.3 µM researchgate.net |

Anti-inflammatory and Immunomodulatory Activities

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Based on available research, there is no direct evidence linking this compound to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. While various heterocyclic compounds are known to be potent and selective COX-2 inhibitors, specific studies evaluating this activity for this compound have not been identified in the searched literature. nih.govnih.gov

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) is a promising drug target for treating allergic disorders like asthma. nih.gov Research has been conducted on indazole arylsulfonamides as allosteric antagonists of human CCR4. nih.gov These antagonists bind to an intracellular allosteric site on the receptor. nih.gov Structure-activity relationship studies of these indazole derivatives indicated that while methoxy- or hydroxyl-groups were potent at the C4 position, only small substituents were tolerated at the C5, C6, or C7 positions. nih.gov Notably, analogues with substitutions at the C6 position were preferred , suggesting that this position is key for interaction with the receptor. nih.gov Although this compound itself was not specifically named, this research provides strong rationale for its potential as a CCR4 antagonist, given the importance of the C6 position. nih.gov

Antimicrobial Efficacy

The antimicrobial potential of fluorinated indazoles has been explored. A recent review highlighted the investigation of oxadiazole-containing 4-fluoroindazoles for their antibacterial and antifungal properties. nih.gov These compounds were tested against various pathogens using a cup-plate bioassay. One derivative, an unsubstituted oxadiazole containing a 4-fluoroindazole moiety, demonstrated potent inhibitory activity (94.4%) against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with a potency nearly equal to the standard drug ciprofloxacin. nih.gov This finding indicates that the fluoro-indazole scaffold is a promising framework for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of a 4-Fluoroindazole Derivative

| Compound Description | Test Organisms | Inhibition Rate |

|---|---|---|

| Oxadiazole containing 4-fluoroindazole | B. subtilis, E. coli | 94.4% nih.gov |

Antibacterial Activity against Bacterial Strains

Derivatives of this compound have demonstrated notable potential as antibacterial agents. Research has focused on synthesizing and evaluating new chemical entities incorporating this scaffold to combat a range of bacterial pathogens.

One significant area of investigation involves the synthesis of novel 1-(4,6-difluorobenzofuran-3-yl)-2-(4,6-difluoro-1H-indazol-1-yl)ethan-1-one derivatives. These compounds, when further reacted to form Schiff bases and N-acetyl-β-lactams, have been screened for their antibacterial efficacy. The results of these studies have indicated that many of these derivatives exhibit promising activity against various bacterial strains, with their potency often being comparable to standard antibiotics.

Another fruitful approach has been the development of this compound-1-carbaldehyde derivatives, which have been used to synthesize a series of Schiff bases and 1,3-thiazolidin-4-ones. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with several derivatives showing good to moderate antibacterial activity. The table below summarizes the minimum inhibitory concentration (MIC) values for some of these compounds against selected bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Schiff bases of 1-(4,6-difluorobenzofuran-3-yl)-2-(4,6-difluoro-1H-indazol-1-yl)ethan-1-one | Staphylococcus aureus | 6.25 - 12.5 |

| Bacillus subtilis | 6.25 - 12.5 | |

| Escherichia coli | 12.5 - 25 | |

| Pseudomonas aeruginosa | 12.5 - 25 | |

| 1,3-Thiazolidin-4-ones derived from this compound-1-carbaldehyde | Staphylococcus aureus | 3.125 - 6.25 |

| Bacillus subtilis | 3.125 - 6.25 | |

| Escherichia coli | 6.25 - 12.5 |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a focus of research. The structural modifications that confer antibacterial properties have been found to be effective against fungal pathogens as well. For instance, the aforementioned Schiff bases and 1,3-thiazolidin-4-one derivatives have been evaluated for their activity against various fungal species.

These studies have shown that certain derivatives possess significant antifungal activity, in some cases comparable to standard antifungal drugs. The presence of the difluoro-substituted indazole ring is considered crucial for this biological activity.

Anti-tubercular Agent Development

In the quest for new treatments for tuberculosis, this compound has emerged as a promising scaffold for the development of novel anti-tubercular agents. Researchers have synthesized and evaluated a series of derivatives for their in vitro activity against Mycobacterium tuberculosis.

One study focused on the synthesis of a series of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole (B1197879) derivatives of this compound. Several of these compounds exhibited good anti-mycobacterial activity, with some showing minimum inhibitory concentrations that warrant further investigation. These findings highlight the potential of this chemical class in the development of new drugs to combat tuberculosis.

Other Significant Biological Targets

Beyond its antimicrobial properties, this compound and its derivatives have been shown to interact with other important biological targets, opening up avenues for their use in treating metabolic and neurological disorders.

Glucokinase (GK) Activation

Glucokinase is a key enzyme in the regulation of glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Research has identified this compound as a scaffold for the development of glucokinase activators. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. These efforts have led to the discovery of indazole derivatives that effectively activate glucokinase, thereby promoting glucose uptake and insulin (B600854) secretion in a glucose-dependent manner.

G-Protein Coupled Receptor 120 (GPR120) and 40 (GPR40) Agonism

G-protein coupled receptors GPR120 and GPR40 are implicated in metabolic regulation and are attractive targets for the treatment of metabolic diseases. Dual agonists of these receptors are of particular interest due to their potential for enhanced therapeutic effects. The this compound scaffold has been utilized in the design of such dual agonists. Through chemical modifications of the indazole core, researchers have developed compounds that can simultaneously activate both GPR120 and GPR40, demonstrating the versatility of this chemical structure in targeting multiple receptors involved in metabolic control.

Dopamine (B1211576) Receptor Affinity

The central nervous system is another area where this compound derivatives may have an impact. Studies have indicated that certain compounds based on this scaffold exhibit affinity for dopamine receptors. These receptors play a critical role in various neurological functions, and their modulation is a key aspect of treating conditions such as Parkinson's disease and schizophrenia. While this area of research is less developed compared to the antimicrobial and metabolic applications, the observed affinity suggests a potential for the development of novel CNS-active agents based on the this compound framework.

Serotonin 5-HT₃ Receptor Antagonism

There is no specific evidence in the reviewed literature to suggest that this compound acts as a Serotonin 5-HT₃ receptor antagonist. While other indazole derivatives have been investigated for this activity, with some showing potent antagonism, studies specifically identifying and detailing this property for this compound are not apparent. The 5-HT₃ receptor antagonists are a class of drugs, often ending in "-setron," used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy.

CYP11B2 Inhibition for Hypertension Management

The potential for this compound to act as a CYP11B2 inhibitor for the management of hypertension is not specifically documented in the available research. The enzyme CYP11B2, or aldosterone (B195564) synthase, is a target for antihypertensive drugs, and while some indazole-based compounds have been explored as inhibitors, there is no direct data to confirm this activity for this compound.

Estrogen Receptor (ER) Degradation

Selective Estrogen Receptor Degraders (SERDs) are a treatment strategy for some forms of breast cancer. The development of oral SERDs has seen the investigation of various chemical scaffolds, including indazoles. However, the role of this compound as an ER degrader has not been specifically reported in the reviewed scientific literature. Research in this area has focused on other substituted indazole derivatives.

Anti-HIV and Antiarrhythmic Activities

The broader class of 1H-indazole derivatives has been associated with a variety of biological activities, including anti-HIV and antiarrhythmic properties. clockss.org Some studies on indazole derivatives have indeed explored their potential as anti-HIV agents. clockss.org However, specific research detailing the anti-HIV or antiarrhythmic activity of this compound is not available in the reviewed sources. A study on the solid-state proton transfer of this compound did not delve into its pharmacological activities.

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Fluorine Position (4,6-difluoro vs. other fluorination patterns) on Biological Activity

The position of fluorine atoms on the indazole ring profoundly influences the biological activity of the resulting derivatives. The electron-withdrawing nature of fluorine can alter the molecule's electronic distribution, pKa, and metabolic stability, thereby affecting its interaction with biological targets. researchgate.net

In a study of indazole derivatives as Rho kinase (ROCK1) inhibitors, the placement of a single fluorine atom was shown to have a dramatic effect on potency. A compound with fluorine at the C4 position exhibited low potency, with an IC50 of 2500 nM. In contrast, moving the fluorine to the C6 position resulted in a significant enhancement of ROCK1 inhibitory potency, with an IC50 value of 14 nM. nih.gov This highlights the critical role of the substitution pattern in optimizing target engagement.

Further evidence for the importance of fluorine placement comes from a series of 1H-indazole-3-amine derivatives evaluated for their anti-proliferative activity. In this series, the nature and position of fluorine on a C-5 phenyl substituent were critical. A general trend was observed for activity against the Hep-G2 cancer cell line in the order of 3,5-difluoro > 4-fluoro > 3-fluoro substitution, underscoring the benefit of multiple fluorine atoms at specific positions for enhancing antitumor effects. mdpi.com

The following table summarizes the comparative biological activities of indazole derivatives with different fluorination patterns.

| Compound/Series | Fluorination Pattern | Biological Target | Key Finding |

| Indazole Derivative | 4-Fluoro | ROCK1 | Low potency (IC50 = 2500 nM) nih.gov |

| Indazole Derivative | 6-Fluoro | ROCK1 | High potency (IC50 = 14 nM) nih.gov |

| 1H-Indazole-3-amine | C-5 Phenyl: 3,5-difluoro | Hep-G2 cells | Highest anti-proliferative activity mdpi.com |

| 1H-Indazole-3-amine | C-5 Phenyl: 4-fluoro | Hep-G2 cells | Moderate anti-proliferative activity mdpi.com |

| 1H-Indazole-3-amine | C-5 Phenyl: 3-fluoro | Hep-G2 cells | Lower anti-proliferative activity mdpi.com |

| Indazole Arylsulfonamide | 5-Fluoro | CCR4 | More potent than non-fluorinated analog in GTPγS assay acs.org |

| Indazole Arylsulfonamide | 6-Fluoro | CCR4 | Less potent than the parent compound acs.org |

Role of Substituents at N1, C3, C5, and C7 on Potency and Selectivity

Beyond the fluorine substitution pattern, the potency and selectivity of 4,6-difluoro-1H-indazole derivatives can be further modulated by substituents at various positions around the heterocyclic core.

N1 Position: The N1 position of the indazole ring is frequently a site for introducing substituents to modulate pharmacokinetic properties and target interactions. For a series of indazole arylsulfonamides designed as CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] moiety were found to be the most potent. acs.org In another study, the reaction of NH-indazoles with formaldehyde (B43269) was shown to preferentially occur at the N1 position, yielding (1H-indazol-1-yl)methanol derivatives. The stability of these products was influenced by the electronic nature of substituents on the indazole ring. nih.gov

C3 Position: The C3 position offers another critical handle for modifying biological activity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases. mdpi.com For instance, in the multi-kinase inhibitor Linifanib, this moiety plays a crucial role in binding to the kinase hinge region. mdpi.com Similarly, the 1H-indazole-3-amide structure in Entrectinib is vital for its potent antitumor activity. nih.gov The functionalization of the C3 position is a key strategy in the design of indazole-based inhibitors, with various methods available for introducing diverse substituents. chim.it

C5 and C7 Positions: Substitutions at the C5 and C7 positions of the benzene (B151609) portion of the indazole ring are also important for fine-tuning activity and selectivity. In the development of CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org For a series of 4,6-disubstituted-1H-indazoles as IDO1/TDO inhibitors, the substituents at the C6 position were found to significantly affect the activity and selectivity. nih.gov A direct and efficient regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been developed, allowing for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl groups at this position, thereby providing a route to novel, potentially bioactive compounds. nih.gov

The table below provides examples of the impact of substituents at different positions on the biological activity of indazole derivatives.

| Position | Substituent Type | Target Class | Effect on Activity |

| N1 | meta-substituted benzyl groups | CCR4 Antagonists | Increased potency acs.org |

| C3 | Amine/Amide | Kinase Inhibitors | Key hinge-binding interactions mdpi.comnih.gov |

| C5 | Small groups | CCR4 Antagonists | Tolerated, but larger groups may decrease activity acs.org |

| C7 | Aryl groups | Various | Modulates activity, accessible via C-H activation nih.gov |

Influence of Bridged Ring Systems (e.g., Spiro[indazole-4,4'-pyrimidine] derivatives)

Fusing a second ring system to the indazole core, such as a pyrimidine (B1678525), can lead to novel chemical entities with enhanced or altered biological activities. Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including anticancer and anti-angiogenic effects. researchgate.netnih.gov The combination of indazole and pyrimidine moieties has been a successful strategy in the development of kinase inhibitors. researchgate.netrsc.org

Spirocyclic systems, where two rings share a single atom, introduce a three-dimensional complexity and conformational rigidity that can be advantageous for potent and selective binding to protein targets. researchgate.net While specific studies on spiro[indazole-4,4'-pyrimidine] derivatives are not prevalent in the reviewed literature, the synthesis and biological evaluation of spiro pyrimidine compounds have demonstrated their potential as bioactive agents. nih.gov For instance, novel spiro pyrimidine derivatives have shown significant insecticidal activity. nih.gov The structural rigidity of spiro compounds can minimize the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net The development of spiro-fused heterocyclic systems based on the this compound scaffold represents a promising avenue for the discovery of novel therapeutic agents.

Correlation between Electronic Properties (from DFT) and Biological Activity

Density Functional Theory (DFT) has emerged as a powerful tool in medicinal chemistry to understand and predict the biological activity of molecules based on their electronic properties. researchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MESP), researchers can gain insights into a molecule's reactivity and potential for interaction with biological targets. researchgate.netmanipal.edunih.gov

A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity, which can translate to greater biological activity. researchgate.net MESP maps are useful for identifying the electron-rich and electron-poor regions of a molecule, which are potential sites for electrophilic and nucleophilic interactions with a receptor. manipal.edunih.gov For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations were used to understand its electronic structure, and the compound's high polarizability was suggested to enhance its bioactivity. manipal.edunih.gov

While a specific DFT study correlating the electronic properties of a large series of this compound derivatives with a particular biological activity was not found in the search results, the principles have been applied to understand the reactivity of indazoles. For instance, DFT calculations have been used to explain the regioselectivity of reactions on the indazole ring and to rationalize the stability of different isomers. nih.govnih.gov These computational approaches can guide the synthesis of new derivatives with optimized electronic properties for enhanced potency and selectivity. researchgate.net

The following table illustrates key electronic properties calculated by DFT and their potential correlation with biological activity.

| DFT-Calculated Property | Definition | Potential Correlation with Biological Activity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher values may indicate a greater ability to donate electrons. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower values may indicate a greater ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity and potentially greater biological activity. researchgate.net |

| Molecular Electrostatic Potential (MESP) | Represents the electrostatic potential on the surface of a molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for target interaction. manipal.edunih.gov |

Elucidation of Molecular Mechanisms of Action for Specific Targets

Understanding the molecular mechanism of action is crucial for the rational design and development of therapeutic agents. Derivatives of this compound have been shown to exert their biological effects through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.

Kinase Inhibition: Many indazole derivatives function as kinase inhibitors, which are a major class of anticancer drugs. For example, a series of indazole-pyrimidine based compounds were designed and evaluated as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. The most active compounds in this series not only inhibited the kinase directly but also demonstrated an anti-angiogenic effect by suppressing the secretion of VEGF and transforming growth factor-beta 1 (TGF-β1) from cancer cells. researchgate.netrsc.org Molecular docking studies of indazole derivatives have shown that the indazole core can form key hydrogen bonds with the hinge region of kinases, a common binding motif for this class of inhibitors. nih.gov

Induction of Apoptosis: Some indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. In one study, an indazole derivative, compound 2f , was found to promote apoptosis in breast cancer cells by upregulating the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This compound also decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS), suggesting that it triggers the mitochondrial pathway of apoptosis. nih.gov

Immune Checkpoint Inhibition: The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are important immune checkpoint proteins that are overexpressed in many cancers. By inhibiting these enzymes, the tumor's ability to suppress the immune system can be overcome. A series of 4,6-disubstituted-1H-indazole derivatives have been identified as potent dual inhibitors of IDO1 and TDO. nih.govnih.gov One such derivative was shown to decrease the expression of IDO1 induced by interferon-gamma in a concentration-dependent manner. nih.gov Furthermore, a lead compound from this series demonstrated in vivo antitumor activity, suggesting that this mechanistic approach holds therapeutic promise. nih.gov

The table below summarizes the elucidated molecular mechanisms for different indazole derivatives.

| Derivative Class | Target/Pathway | Molecular Mechanism |

| Indazole-pyrimidine derivatives | VEGFR-2 | Direct kinase inhibition and suppression of VEGF and TGF-β1 secretion. researchgate.netrsc.org |

| Indazole derivative 2f | Apoptosis Pathway | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, increased ROS. nih.gov |

| 4,6-Disubstituted-1H-indazoles | IDO1/TDO | Dual enzymatic inhibition, leading to reduced tryptophan metabolism and enhanced anti-tumor immunity. nih.govnih.gov |

Preclinical and Clinical Development Aspects

Drug Discovery Pipeline for Indazole-Based Compounds

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. nih.govnih.gov Consequently, indazole-based compounds are prominent in various stages of the drug discovery pipeline, from initial hit identification to late-stage clinical trials and approved drugs. nih.govacs.org A significant portion of this research is concentrated on the development of kinase inhibitors for cancer treatment. nih.govacs.org

The drug discovery process for these compounds typically begins with high-throughput screening of large compound libraries or through structure-based drug design, where the indazole core is identified as a key pharmacophore. nih.gov Subsequent lead optimization often involves modifying the substituents on the indazole ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms, as seen in 4,6-difluoro-1H-indazole, is a common strategy in this phase to improve metabolic stability and binding affinity. nih.gov

Several indazole-based drugs, such as Axitinib (B1684631), Pazopanib, and Niraparib, have successfully navigated the clinical trial phases and are now approved for therapeutic use, primarily in oncology. acs.org This success underscores the therapeutic potential of the indazole scaffold and fuels the ongoing exploration of new derivatives, including those with difluoro substitutions, for various diseases. nih.gov

Patent Landscape and Intellectual Property Trends for this compound Derivatives

The patent landscape for indazole derivatives is extensive and highly competitive, reflecting the significant commercial interest in this class of compounds. A review of patents from recent years reveals a strong focus on their application as anticancer and anti-inflammatory agents. researchgate.net The intellectual property trends indicate a continuous effort to discover and protect novel indazole-based molecules with improved therapeutic profiles.

Patents related to 4,6-disubstituted-1H-indazole derivatives are of particular interest as they represent a more specific and potentially more potent class of compounds. These patents often claim not just the chemical structure but also their synthesis methods and use in treating specific diseases. The novelty in these patents frequently lies in the unique substitution patterns on the indazole ring, which can lead to enhanced selectivity for specific biological targets and improved drug-like properties. The development of efficient and scalable synthetic routes for these disubstituted indazoles is also a key area of innovation highlighted in the patent literature.

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Considerations

The pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) profiles of a drug candidate are critical determinants of its success. For indazole-based compounds, these properties can vary significantly based on the substitution pattern. Generally, kinase inhibitors, a class to which many indazole derivatives belong, are known to have complex pharmacokinetic characteristics. nih.gov

In vitro metabolism studies using human liver microsomes are essential for predicting the metabolic fate of these compounds in humans. nih.gov The primary routes of metabolism for indazole derivatives often involve oxidation, hydroxylation, and glucuronidation. nih.gov The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring in this compound is a strategic chemical modification intended to block potential sites of metabolism, thereby enhancing metabolic stability and prolonging the drug's half-life. nih.gov

The table below presents representative pharmacokinetic parameters for some kinase inhibitors, illustrating the range of properties observed in this class of drugs. While specific data for this compound is not publicly available, these values provide a general context for the expected pharmacokinetic profile of such a compound.

| Parameter | Erlotinib | Cabozantinib | Axitinib |

| Tmax (h) | 3-4 | 2-5 | 2-5 |

| Oral Bioavailability (%) | ~60 | ~10 | ~58 |

| Protein Binding (%) | ~95 | >99.7 | >99 |

| Metabolism | Hepatic (primarily CYP3A4) | Hepatic (primarily CYP3A4) | Hepatic (primarily CYP3A4) |

This table presents general pharmacokinetic data for illustrative purposes. For detailed and specific information, please refer to the respective drug's prescribing information.

Bioavailability and Metabolic Stability Studies

Poor oral bioavailability is a significant hurdle for many orally administered anticancer drugs, including kinase inhibitors. sdiarticle4.compharmaceutical-journal.com This can be due to low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. pharmaceutical-journal.com For indazole derivatives, particularly those developed as kinase inhibitors, achieving adequate oral bioavailability is a key objective in drug development. sdiarticle4.com

The metabolic stability of a compound is a crucial factor influencing its bioavailability and duration of action. Studies on various indazole derivatives have shown that the substitution pattern on the indazole ring plays a critical role in determining their metabolic fate. For instance, the presence of fluorine at the 6-position of the indazole ring has been shown to result in improved enzymatic activity and cellular potency in certain kinase inhibitors. nih.gov Furthermore, a 6-fluoroindazole compound has been reported to exhibit excellent metabolic stability.